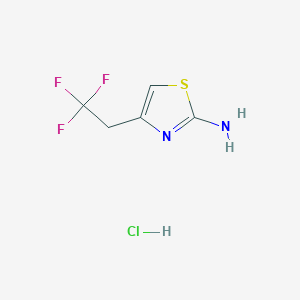![molecular formula C11H12BrN3O B1448920 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416712-42-9](/img/structure/B1448920.png)
7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Descripción general
Descripción
7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine, also known as 7-BP, is a heterocyclic compound with a fused 5-membered ring structure. It is a derivative of pyrazolopyridine, which is a type of compound commonly found in pharmaceuticals and other bioactive compounds. 7-BP has a range of potential applications in scientific research due to its unique properties, such as its ability to act as an inhibitor of enzymes and its low toxicity. In
Aplicaciones Científicas De Investigación
Pharmaceutical Research: Selective Receptor Agonists
This compound can serve as a reactant in the synthesis of selective small-molecule receptor agonists. These agonists can be pivotal in pilot studies for treating conditions like sexual dysfunction in humans .
Organic Synthesis: Suzuki Coupling Reactions
In organic chemistry, it can be used for nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents. This is a method for forming carbon-carbon bonds, which is a fundamental step in the synthesis of complex organic molecules .
Material Science: Hydrocarbon Synthesis
The compound has applications in the preparation of aliphatic hydrocarbons via nickel-catalyzed Suzuki cross-coupling with alkylboranes. This process is significant for creating materials with specific hydrocarbon chains .
Antibacterial Agents: Synthesis of Anthranilic Acids
It can be utilized in the preparation of anthranilic acids, which are known for their antibacterial properties. These compounds also exhibit human serum albumin binding affinity, which can be beneficial in drug delivery systems .
Antioxidant Research: Di-tert-butyldihydrobenzofuranols
This compound is involved in the synthesis of antiatherogenic antioxidant di-tert-butyldihydrobenzofuranols via Grignard reactions. These antioxidants have potential applications in preventing oxidative stress-related diseases .
Neurotoxin Synthesis: Gephyrotoxin Analogues
It may be used in the synthesis of analogues of gephyrotoxin, which can help in studying the neurotoxic effects and potential therapeutic applications of this class of toxins .
Histone Deacetylase Inhibitors: Potential Cancer Therapeutics
The compound can be a precursor in the synthesis of potential histone deacetylase (HDAC) inhibitors. HDAC inhibitors are promising in cancer therapy as they can induce apoptosis in cancer cells .
Chemical Biology: Isoindolinone Derivatives
It can also be used to create (E)-3-(2-benzyl-1-oxoisoindolin-6-yl)-N-(tetrahydro-2H-pyran-2-yloxy)acrylamide, a compound with potential applications in chemical biology research .
Propiedades
IUPAC Name |
7-bromo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-9-7-13-5-8-6-14-15(11(8)9)10-3-1-2-4-16-10/h5-7,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTRCAFJDDBQNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=NC=C3C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



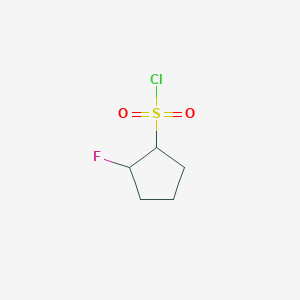
![[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride](/img/structure/B1448841.png)
![{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride](/img/structure/B1448842.png)
![1-[1-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride](/img/structure/B1448844.png)
![1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B1448846.png)
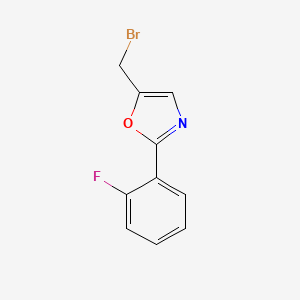
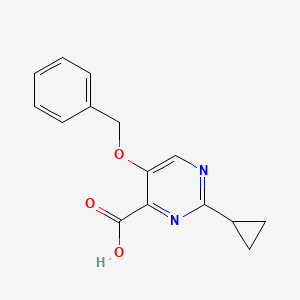
![6-oxa-2-Azaspiro[4.5]decane hydrochloride](/img/structure/B1448851.png)
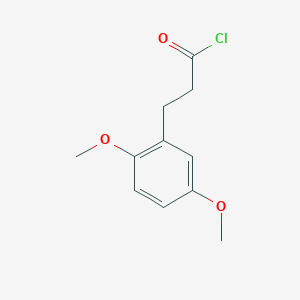
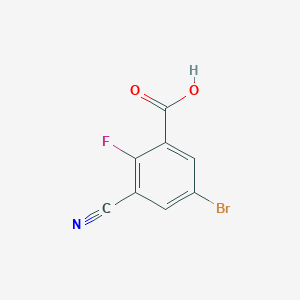
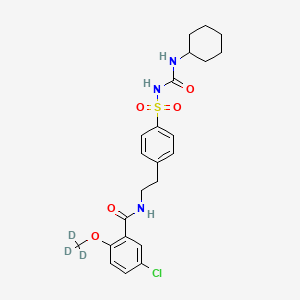
![[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B1448856.png)
![3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol](/img/structure/B1448857.png)
